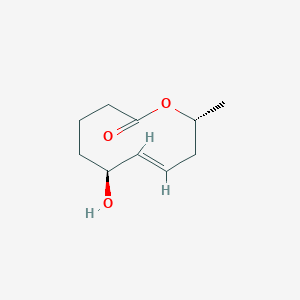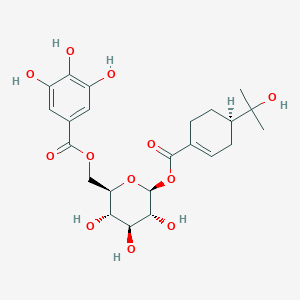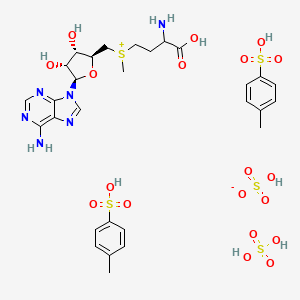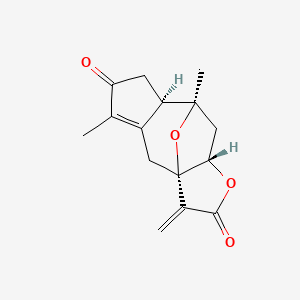![molecular formula C18H18F2N2O6S2 B1263731 N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide](/img/structure/B1263731.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide is a sulfonamide.
Aplicaciones Científicas De Investigación
Antibacterial and Biofilm Inhibition Properties
A significant application of compounds related to N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide is in the field of antibacterial research. These compounds have been found to exhibit inhibitory action against biofilms of bacterial strains such as Escherichia coli and Bacillus subtilis. Specifically, some derivatives showed suitable inhibitory action against these biofilms, indicating their potential as antibacterial agents (Abbasi et al., 2020). Additionally, certain derivatives of these compounds have demonstrated good antibacterial activity against various Gram-positive and Gram-negative bacterial strains, suggesting their use as potential therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Enzyme Inhibition and Potential Therapeutic Use
These compounds have also been studied for their enzyme inhibitory properties. For instance, some synthesized derivatives exhibited substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, which are important targets in diabetes and Alzheimer's disease treatment (Abbasi et al., 2019). This indicates the potential of these compounds in developing treatments for such diseases.
Potential in Drug Development
The structural properties of these compounds have made them subjects of interest in drug development research. For instance, their role as antagonists in targeting GPR119 receptors has been explored, which is relevant in the prevention of human HIV-1 infection (Yu et al., 2014). Additionally, their potential as novel κ-opioid receptor antagonists has been investigated, which is significant in the context of treating depression and addiction disorders (Grimwood et al., 2011).
Antimicrobial and Antifungal Applications
These compounds have been synthesized and evaluated for their antimicrobial and antifungal potentials, indicating their effectiveness as promising antibacterial and antifungal agents. This includes their ability to exhibit suitable antibacterial and antifungal potential with low hemolytic activity, making them viable for therapeutic applications (Abbasi et al., 2020).
Propiedades
Fórmula molecular |
C18H18F2N2O6S2 |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C18H18F2N2O6S2/c19-14-2-1-3-15(20)18(14)29(23,24)21-12-6-7-22(11-12)30(25,26)13-4-5-16-17(10-13)28-9-8-27-16/h1-5,10,12,21H,6-9,11H2 |
Clave InChI |
GTNGQRRXRAEINQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1NS(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z,4E)-8-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2-hydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B1263648.png)

![(1S,3S,4R,5S)-3-[(Z)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1263652.png)
![(15S)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263653.png)
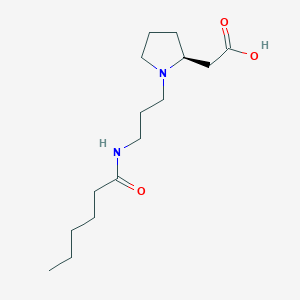


![N-[(E)-(2-methylphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B1263661.png)
![(1R,2R,4R,8S,9R,10S,12S,13R,16S)-2,8,12,16-tetrahydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B1263662.png)
